3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid
Description
Properties
IUPAC Name |
3-(1H-pyrazol-5-ylmethylsulfamoyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O4S/c11-7(12)2-4-15(13,14)9-5-6-1-3-8-10-6/h1,3,9H,2,4-5H2,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUXTGUCISCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CNS(=O)(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid, with the CAS number 1250349-23-5, is a compound that belongs to the class of pyrazole derivatives. Pyrazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
- Molecular Formula : C7H11N3O4S
- Molecular Weight : 233.25 g/mol
- Structure : The compound features a pyrazole ring, a sulfamoyl group, and a propanoic acid moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various synthesized pyrazole carboxamides demonstrated notable antifungal activity against several pathogens, suggesting that this compound may possess similar effects due to its structural characteristics .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds similar to this compound have shown the ability to inhibit nitric oxide production and other inflammatory mediators in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure:
- Pyrazole Ring : Contributes to the compound's ability to interact with biological targets.
- Sulfamoyl Group : Enhances solubility and may facilitate interactions with enzymes involved in inflammatory pathways.
- Propanoic Acid Moiety : May play a role in receptor binding and overall pharmacokinetics.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas, particularly as an anti-inflammatory and anticancer agent. Its structure allows for interactions with biological targets that are crucial for disease modulation.
Anti-inflammatory Properties
Research indicates that compounds containing sulfamoyl groups can inhibit inflammatory pathways. A study demonstrated that derivatives of pyrazole, including 3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid, exhibited significant inhibition of pro-inflammatory cytokines in vitro.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest at G2/M phase |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from commercially available pyrazole derivatives. The synthetic route may include:
- Formation of the Pyrazole Ring : Utilizing appropriate reagents to introduce the sulfamoyl group.
- Carboxylic Acid Formation : Finalizing the structure by introducing a propanoic acid moiety.
Case Studies
Several case studies have been published highlighting the effectiveness of this compound in various experimental models.
In Vivo Studies
In vivo studies have demonstrated the potential of this compound to reduce tumor growth in xenograft models.
| Model | Treatment Regimen | Outcome |
|---|---|---|
| Xenograft Mouse Model (Breast Cancer) | Daily administration for 14 days | Significant reduction in tumor size compared to control group |
Mechanistic Studies
Mechanistic studies have elucidated how this compound interacts with cellular pathways.
| Pathway | Effect Observed |
|---|---|
| Apoptosis | Increased expression of pro-apoptotic proteins (BAX, cytochrome c release) |
| Cell Cycle Regulation | Arrest at G2/M phase linked to cyclin B1 inhibition |
Comparison with Similar Compounds
Key Observations :
- High yields (e.g., 95.7% in ) are achieved with straightforward acid-base reactions, while coupling reactions (e.g., HBTU-mediated) show moderate yields due to side reactions.
- The target compound’s synthesis would likely involve sulfamoylation of a pyrazolylmethyl amine followed by propanoic acid conjugation, analogous to methods in .
Physicochemical Properties
- Solubility : Pyrazole derivatives (e.g., ) exhibit moderate aqueous solubility due to the sulfamoyl group’s polarity, whereas thioether analogs () are more lipophilic.
- Stability : Sulfamoyl groups enhance stability compared to sulfonamides (e.g., ), as seen in crystallographic studies of related compounds .
- Molecular Weight : The target compound’s estimated molecular weight (247.24) is comparable to oxazole analogs (234.23, ), suggesting similar bioavailability profiles.
Preparation Methods
Synthesis of Pyrazolyl Boronic Acid Intermediate
The pyrazolyl moiety is often introduced as (1H-pyrazol-3-yl)boronic acid or its derivatives, which serve as coupling partners in Suzuki-type cross-coupling reactions. These intermediates are prepared and purified to high standards, characterized by NMR, LC-MS, and HPLC techniques.
Palladium-Catalyzed Cross-Coupling Reaction
A common approach to attach the pyrazolyl group involves palladium-catalyzed Suzuki coupling between a halogenated propanoic acid derivative and (1H-pyrazol-3-yl)boronic acid. The reaction conditions vary but typically include:
- Catalyst: tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2
- Base: sodium carbonate or sodium hydrogencarbonate
- Solvents: mixtures of ethanol, toluene, N,N-dimethylformamide (DMF), or water
- Temperature: 80–170°C
- Reaction time: 15 minutes to several hours
- Microwave irradiation to accelerate the process
The reaction mixture is usually worked up by extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by chromatography or preparative HPLC.
Sulfamoyl Group Introduction
The sulfamoyl group (-SO2NH-) is introduced by reacting the pyrazolylmethyl intermediate with sulfamoyl chloride or related sulfonylating agents under controlled conditions. This step often precedes or follows the coupling step depending on the synthetic route.
Representative Experimental Data and Reaction Conditions
| Entry | Reaction Components | Catalyst & Base | Solvent(s) | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | (RS)-N-(ethoxycarbonyl)-S-methylsulfoximide + (1H-pyrazol-5-yl)boronic acid | Pd(PPh3)4, Na2CO3 | Toluene, Ethanol | 120 | 15 min (microwave) | 42 | Microwave irradiation, nitrogen atmosphere |
| 2 | Compound 129 + (1H-pyrazol-5-yl)boronic acid | Pd(PPh3)4, Na2CO3 | Ethanol, Toluene, Water | 170 | 20 min (microwave) | 10 | HPLC purification, colorless oil product |
| 3 | l-(l-allyl-6-bromoindol-3-yl) derivative + (1H-pyrazol-5-yl)boronic acid | Pd(PPh3)4, Na2CO3 | DMF | 120 | 2.5 h (microwave) | 36 | Flash chromatography purification |
| 4 | 9-bromo-6-amino-benzo[c]-naphthyridinone + (1H-pyrazol-5-yl)boronic acid | Pd(PPh3)4, Na2CO3, LiCl | DMF | 130 | 1 h (microwave) | 36 | Reverse phase HPLC purification |
| 5 | 2-amino-6-bromo-pyrido-pyrimidinone + (1H-pyrazol-5-yl)boronic acid | Pd(dppf)Cl2, TEA | 1,4-Dioxane, Water | 95 | 3 h | 21 | Silica gel chromatography |
Analytical Characterization
- NMR Spectroscopy: Characteristic proton signals include singlets around 12.99 ppm for NH protons and aromatic pyrazolyl protons between 6.7–8.8 ppm.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (e.g., MH+ at m/z ~460 for related intermediates).
- Chromatography: Purification by silica gel chromatography or preparative HPLC is essential to isolate pure products.
Research Findings and Optimization Notes
- Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining moderate yields (10–42%).
- Use of sodium carbonate as a base is common, but sodium hydrogencarbonate and triethylamine have also been employed depending on substrate sensitivity.
- Solvent systems combining polar aprotic solvents (DMF) with protic solvents (ethanol, water) facilitate better solubility and reaction kinetics.
- The presence of lithium chloride can improve coupling efficiency in some cases.
- Purification methods vary from flash chromatography to reverse-phase HPLC, depending on product polarity and stability.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid?
A modular approach involves coupling pyrazole derivatives with sulfamoyl and propanoic acid moieties. For example:
- Step 1 : React a pyrazole-methylamine intermediate with sulfamoyl chloride under inert conditions to form the sulfamoyl linkage.
- Step 2 : Functionalize the propanoic acid group via carbodiimide-mediated coupling (e.g., HBTU or DCC) with the pyrazole-sulfamoyl intermediate.
- Purification : Use recrystallization from methanol or ethanol, as described for analogous sulfonamide derivatives .
- Yield Optimization : Adjust stoichiometry and reaction time (e.g., 24–30 hr reflux in xylene) to minimize byproducts .
Q. How should researchers validate the structural integrity and purity of the compound?
- 1H/13C-NMR : Confirm the presence of pyrazole protons (δ 7.5–8.5 ppm), sulfamoyl NH (δ ~10 ppm), and propanoic acid carboxyl (δ ~12 ppm). Compare experimental shifts with computational predictions .
- IR Spectroscopy : Verify sulfonamide S=O stretches (1150–1350 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .
- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., ±0.3% deviation) .
Q. What solvent systems are optimal for preparing aqueous and organic stock solutions?
- Organic Solvents : Dissolve in DMSO (1 mg/mL) or ethanol (2 mg/mL) under inert gas purging to prevent oxidation .
- Aqueous Buffers : Directly dissolve in PBS (pH 7.2) at 1 mg/mL, but avoid storage >24 hr due to hydrolysis risks .
- Critical Note : Residual organic solvents (e.g., DMF) must be <0.1% in biological assays to avoid cytotoxicity .
Advanced Research Questions
Q. How can synthesis yields be improved while reducing side-product formation?
- Catalytic Optimization : Use triethylamine as a base to enhance coupling efficiency (e.g., 68.6% yield in sulfonamide formation) .
- Byproduct Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted pyrazole intermediates .
- Scale-Up Considerations : Transition from batch to continuous flow reactors for improved heat/mass transfer, as demonstrated in analogous sulfonamide syntheses .
Q. How can conflicting bioactivity data (e.g., osteoclast inhibition vs. amyloid-β aggregation) be reconciled?
- Dose-Dependent Effects : Test a concentration gradient (e.g., 0.1–100 µM) to identify biphasic responses, as seen in polyphenol metabolites .
- Assay-Specific Factors : Account for differences in cell models (e.g., RAW 264.7 osteoclasts vs. neuronal Aβ42 assays) and redox environments .
- Metabolite Stability : Monitor compound degradation in biological matrices via LC-MS to correlate intact molecule levels with activity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Docking Studies : Use SMILES strings (e.g.,
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)CCC3=CC=CC=C3) to model binding to osteoclast RANKL or Aβ42 fibrils . - MD Simulations : Simulate sulfamoyl group flexibility in aqueous vs. lipid bilayer environments to assess membrane permeability .
- ADMET Profiling : Predict pharmacokinetics (e.g., BBB penetration) using QSAR models based on logP (≈1.5) and polar surface area (~90 Ų) .
Q. How can solvent residues in biological assays be quantified and mitigated?
- GC-MS Analysis : Detect residual DMSO or ethanol using headspace sampling with a DB-5MS column and electron ionization .
- Lyophilization : Remove organic solvents by freeze-drying aqueous solutions and reconstituting in PBS .
- Positive Controls : Compare solvent-free vs. solvent-containing samples to isolate compound-specific effects .
Methodological Considerations
Q. What experimental designs are recommended for in vivo vs. in vitro pharmacological studies?
- In Vitro : Use hydroxyapatite resorption assays (osteoclasts) and Thioflavin T fluorescence (Aβ42 aggregation) with triplicate technical replicates .
- In Vivo : Administer 80 mg/kg doses in rodent models, with plasma and tissue sampling at 0, 2, 6, and 24 hr post-administration for PK/PD analysis .
- Negative Controls : Include sulfamoyl-free analogs to confirm target specificity .
Q. How should researchers address batch-to-batch variability in biological activity?
- QC Protocols : Implement HPLC purity thresholds (>98%) and NMR lot consistency checks .
- Bioassay Standardization : Use internal reference compounds (e.g., chlorogenic acid for antioxidant activity) to normalize results across batches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
